molecular formula C17H15NO3S2 B1209972 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole

4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole

Cat. No. B1209972
M. Wt: 345.4 g/mol
InChI Key: OLQJVXFSFSZYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole is a member of 1,3-oxazoles.

Scientific Research Applications

Template for Synthesis of Functionalized Oxazoles

Oxazoles, including compounds structurally related to 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole, serve as versatile templates for synthesizing a wide array of functionalized oxazoles. These compounds are synthesized via nucleophilic ring-opening followed by cyclization processes, demonstrating their utility in organic synthesis and potential in medicinal chemistry (Misra & Ila, 2010).

Novel Antioxidant Derivatives

Oxazole derivatives, including those with sulfonyl groups, have been evaluated for their antioxidant properties. For example, certain oxazole-5(4H)-one derivatives have shown significant antioxidant activity, highlighting the potential of sulfonyl-substituted oxazoles in developing new antioxidant agents (Kuş et al., 2017).

Antimicrobial and Antitumor Activities

Compounds with benzenesulfonyl and related heterocyclic structures have demonstrated notable antimicrobial and antitumor activities. These findings suggest that 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole could potentially be investigated for similar biological activities, contributing to the development of new therapeutic agents (Sławiński & Brzozowski, 2006).

Potential in Light Harvesting and Enzyme Inhibition

Some aromatic sulfonyl-substituted benzoxazole compounds have been explored for their light-harvesting efficiencies and potential roles as enzyme inhibitors. These studies indicate the broader application of sulfonyl-substituted compounds in fields such as photovoltaics and enzymology, which could extend to compounds like 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole (Mary et al., 2019).

Synthesis and Structural Studies

Research on the synthesis and structural characterization of related oxazole and triazole compounds provides foundational knowledge for understanding the chemical behavior and potential applications of 4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole. These studies contribute to the broader field of heterocyclic chemistry and its application in developing novel compounds with potential scientific and therapeutic uses (Saleem et al., 2013).

properties

Product Name

4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole

Molecular Formula

C17H15NO3S2

Molecular Weight

345.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-ethylsulfanyl-2-phenyl-1,3-oxazole

InChI

InChI=1S/C17H15NO3S2/c1-2-22-17-16(23(19,20)14-11-7-4-8-12-14)18-15(21-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3

InChI Key

OLQJVXFSFSZYOU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole
Reactant of Route 2
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole
Reactant of Route 3
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole
Reactant of Route 4
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole
Reactant of Route 5
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole
Reactant of Route 6
4-(Benzenesulfonyl)-5-(ethylthio)-2-phenyloxazole

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